![molecular formula C13H19NO4 B2764029 N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1351591-51-9](/img/structure/B2764029.png)
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential applications in various fields, including pharmaceuticals, material sciences, and industrial research. Its unique structure, which includes a tetrahydropyran ring and a furan ring, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: The starting material, 4-hydroxytetrahydro-2H-pyran, is synthesized through the hydrogenation of 4-hydroxy-2H-pyran.
Attachment of the Methyl Group: The hydroxyl group on the tetrahydropyran ring is then reacted with methyl iodide in the presence of a base to form the methyl ether.
Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.
Coupling Reaction: The final step involves coupling the tetrahydropyran and furan rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The hydroxyl group on the tetrahydropyran ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), Sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Amines
Substitution: Methyl ethers, Alkylated derivatives
科学的研究の応用
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester
- 2H-Pyran-2-one, tetrahydro-4-methyl-
- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a tetrahydropyran ring and a furan ring, which imparts distinctive chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in scientific research and industry.
特性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9-7-11(10(2)18-9)12(15)14-8-13(16)3-5-17-6-4-13/h7,16H,3-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLAVXCAHAAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2763946.png)
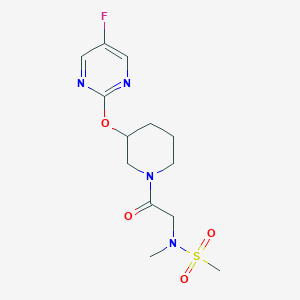
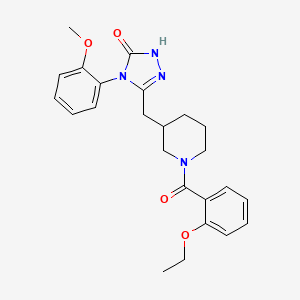
![5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763950.png)
![1-benzyl-2-[(4-chlorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2763951.png)
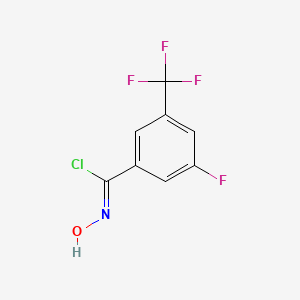
![3,5-dimethyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-sulfonamide](/img/structure/B2763954.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2763955.png)
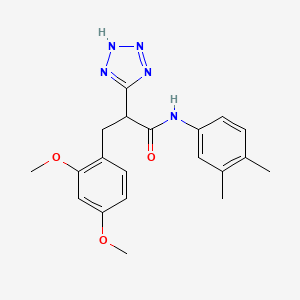
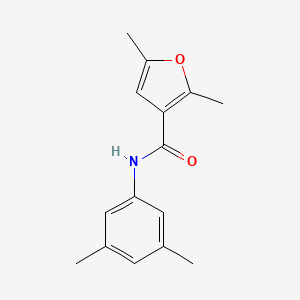
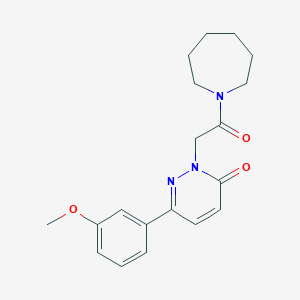
![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)
![2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide](/img/structure/B2763965.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)
